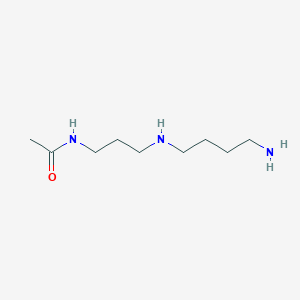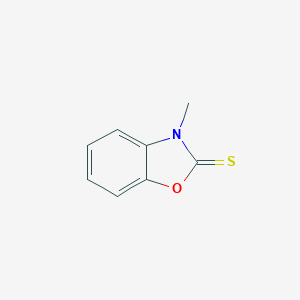
europium;(Z)-1,1,1-trifluoro-4-hydroxy-4-phenylbut-3-en-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Europium;(Z)-1,1,1-trifluoro-4-hydroxy-4-phenylbut-3-en-2-one is a complex compound that combines the unique properties of europium, a rare earth metal, with a fluorinated organic ligand. Europium is known for its luminescent properties, making it valuable in various applications, including lighting, displays, and biological imaging. The organic ligand, (Z)-1,1,1-trifluoro-4-hydroxy-4-phenylbut-3-en-2-one, contributes to the stability and reactivity of the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of europium;(Z)-1,1,1-trifluoro-4-hydroxy-4-phenylbut-3-en-2-one typically involves the coordination of europium ions with the organic ligand. One common method is the reaction of europium salts, such as europium chloride or europium nitrate, with the ligand in an appropriate solvent like ethanol or acetonitrile. The reaction is usually carried out under reflux conditions to ensure complete coordination. The resulting complex is then purified by recrystallization or chromatography .
Industrial Production Methods
Industrial production of europium complexes often involves large-scale coordination reactions in batch reactors. The process includes the dissolution of europium salts in a solvent, followed by the addition of the organic ligand. The mixture is heated to promote the reaction, and the product is isolated through filtration and drying. Quality control measures, such as spectroscopy and chromatography, are employed to ensure the purity and consistency of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Europium;(Z)-1,1,1-trifluoro-4-hydroxy-4-phenylbut-3-en-2-one undergoes various chemical reactions, including:
Oxidation and Reduction: The europium ion can exist in multiple oxidation states, primarily +2 and +3.
Substitution: The organic ligand can participate in substitution reactions, where functional groups on the ligand are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions to achieve substitution.
Major Products Formed
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield europium oxides, while substitution reactions can produce various functionalized derivatives of the original ligand .
Wissenschaftliche Forschungsanwendungen
Europium;(Z)-1,1,1-trifluoro-4-hydroxy-4-phenylbut-3-en-2-one has a wide range of applications in scientific research:
Chemistry: Used as a luminescent probe in analytical chemistry for detecting and quantifying various substances.
Medicine: Investigated for potential use in medical diagnostics and as a contrast agent in imaging techniques.
Industry: Utilized in the development of advanced materials, including luminescent coatings and sensors.
Wirkmechanismus
The mechanism of action of europium;(Z)-1,1,1-trifluoro-4-hydroxy-4-phenylbut-3-en-2-one involves the interaction of the europium ion with its molecular targets. The luminescent properties arise from the electronic transitions within the europium ion, which are influenced by the surrounding ligand environment. The ligand stabilizes the europium ion and enhances its luminescence through energy transfer processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Europium(III) chloride: Another europium complex with different ligands, used in similar applications but with varying properties.
Europium(III) nitrate: Similar in structure but with nitrate ligands, used in luminescent materials and imaging.
Uniqueness
Europium;(Z)-1,1,1-trifluoro-4-hydroxy-4-phenylbut-3-en-2-one is unique due to the presence of the trifluoromethyl group, which enhances its stability and luminescent properties compared to other europium complexes. The specific ligand structure also allows for tailored reactivity and applications in various fields .
Eigenschaften
CAS-Nummer |
14552-19-3 |
|---|---|
Molekularformel |
C30H21EuF9O6 |
Molekulargewicht |
800.4 g/mol |
IUPAC-Name |
europium;(Z)-1,1,1-trifluoro-4-hydroxy-4-phenylbut-3-en-2-one |
InChI |
InChI=1S/3C10H7F3O2.Eu/c3*11-10(12,13)9(15)6-8(14)7-4-2-1-3-5-7;/h3*1-6,14H;/b3*8-6-; |
InChI-Schlüssel |
HBBKOCFKEFXHET-WRAAWFJZSA-N |
SMILES |
C1=CC=C(C=C1)C(=CC(=O)C(F)(F)F)O.C1=CC=C(C=C1)C(=CC(=O)C(F)(F)F)O.C1=CC=C(C=C1)C(=CC(=O)C(F)(F)F)O.[Eu] |
Isomerische SMILES |
C1=CC=C(C=C1)/C(=C/C(=O)C(F)(F)F)/O.C1=CC=C(C=C1)/C(=C/C(=O)C(F)(F)F)/O.C1=CC=C(C=C1)/C(=C/C(=O)C(F)(F)F)/O.[Eu] |
Kanonische SMILES |
C1=CC=C(C=C1)C(=CC(=O)C(F)(F)F)O.C1=CC=C(C=C1)C(=CC(=O)C(F)(F)F)O.C1=CC=C(C=C1)C(=CC(=O)C(F)(F)F)O.[Eu] |
Synonyme |
Europium, tris(4,4,4-trifluoro-1-phenyl- 1,3-butanedionato-O,O')- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















